molecular formula C9H11BrO3 B8260608 Benzenemethanol, 2-bromo-, acetate CAS No. 82466-12-4

Benzenemethanol, 2-bromo-, acetate

Cat. No.: B8260608
CAS No.: 82466-12-4
M. Wt: 247.09 g/mol
InChI Key: ANGZDOUSWKCPGT-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-bromo-, acetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzenemethanol, where the hydroxyl group is replaced by an acetate group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-bromo-, acetate typically involves the acetylation of 2-bromobenzyl alcohol. One common method is to react 2-bromobenzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-bromo-, acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Hydrolysis: The acetate group can be hydrolyzed to form 2-bromobenzyl alcohol.

    Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include 2-hydroxybenzenemethanol, 2-cyanobenzenemethanol, and 2-aminobenzenemethanol.

    Hydrolysis: The major product is 2-bromobenzyl alcohol.

    Oxidation: The major product is 2-bromobenzaldehyde.

Scientific Research Applications

Benzenemethanol, 2-bromo-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-bromo-, acetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The acetate group can undergo hydrolysis, releasing acetic acid and forming 2-bromobenzyl alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 2-bromo-, acetate is unique due to its combination of a bromine atom and an acetate group on the benzene ring. This combination imparts specific reactivity patterns, making it useful in various synthetic applications. The presence of the acetate group allows for easy hydrolysis, while the bromine atom facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

acetic acid;(2-bromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO.C2H4O2/c8-7-4-2-1-3-6(7)5-9;1-2(3)4/h1-4,9H,5H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZDOUSWKCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60837773
Record name Acetic acid--(2-bromophenyl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60837773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82466-12-4
Record name Acetic acid--(2-bromophenyl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60837773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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